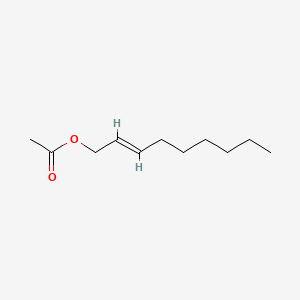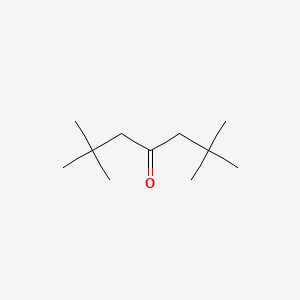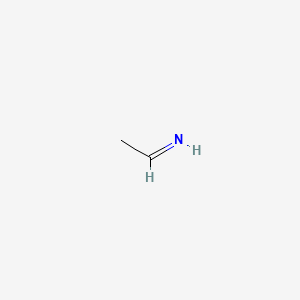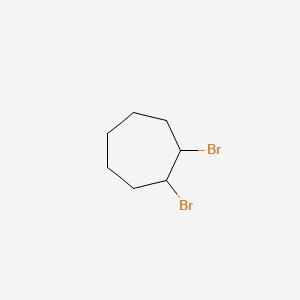![molecular formula C22H20O4 B1614875 Ethyl 2-[bis(4-hydroxyphenyl)methyl ]benzoate CAS No. 63450-78-2](/img/structure/B1614875.png)
Ethyl 2-[bis(4-hydroxyphenyl)methyl ]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[bis(4-hydroxyphenyl)methyl ]benzoate is a chemical compound with a complex structure that includes a benzoic acid core substituted with two 4-hydroxyphenyl groups and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. One common method is the reaction of 2-[bis(4-hydroxyphenyl)methyl]benzoic acid with ethanol under acidic conditions to form the ethyl ester. The reaction is usually carried out at elevated temperatures to drive the esterification process to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[bis(4-hydroxyphenyl)methyl ]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-[bis(4-hydroxyphenyl)methyl ]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]-, ethyl ester involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then exert its effects on specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-hydroxy-, ethyl ester: Similar structure but lacks the bis(4-hydroxyphenyl)methyl group.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Contains different substituents on the aromatic ring.
Uniqueness
Ethyl 2-[bis(4-hydroxyphenyl)methyl ]benzoate is unique due to the presence of two 4-hydroxyphenyl groups, which confer distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzoic acid derivatives and contributes to its specific applications in various fields.
Propiedades
Número CAS |
63450-78-2 |
|---|---|
Fórmula molecular |
C22H20O4 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
ethyl 2-[bis(4-hydroxyphenyl)methyl]benzoate |
InChI |
InChI=1S/C22H20O4/c1-2-26-22(25)20-6-4-3-5-19(20)21(15-7-11-17(23)12-8-15)16-9-13-18(24)14-10-16/h3-14,21,23-24H,2H2,1H3 |
Clave InChI |
ICEYQDSJXDMZGH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Key on ui other cas no. |
63450-78-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaen-5-amine](/img/structure/B1614808.png)






